molecular formula C5H9FO B2445972 (1S,2S)-2-fluorocyclopentan-1-ol CAS No. 1214921-47-7

(1S,2S)-2-fluorocyclopentan-1-ol

Cat. No.: B2445972
CAS No.: 1214921-47-7
M. Wt: 104.124
InChI Key: BDIRIPRHYULGQH-WHFBIAKZSA-N
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Description

Significance of Fluorine in Stereoselective Organic Chemistry

The incorporation of fluorine into organic molecules can profoundly influence their physicochemical properties. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In stereoselective synthesis, the presence of fluorine can direct the stereochemical outcome of a reaction, enabling the synthesis of specific stereoisomers with high purity. This control is crucial as different stereoisomers of a chiral compound can exhibit vastly different biological activities.

Overview of Chiral Fluorinated Alicyclic Systems in Contemporary Chemical Research

Chiral fluorinated alicyclic systems, which are cyclic compounds containing fluorine and one or more stereocenters, are of significant interest in contemporary chemical research. These structures serve as valuable scaffolds and intermediates for the synthesis of complex molecular targets. The rigid framework of the cyclic system, combined with the unique electronic properties of fluorine, can lead to novel molecular conformations and reactivities. Researchers are actively developing new synthetic methodologies to access these compounds with high stereocontrol, recognizing their potential in the design of new drugs and advanced materials.

Structural and Stereochemical Context of 2-Fluorocyclopentan-1-ol (B1343212) within Fluorinated Carbocycles

Within the family of fluorinated carbocycles, 2-fluorocyclopentan-1-ol is a fundamental representative. This compound exists as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1S,2S) and (1R,2R) isomers are a pair of enantiomers with a trans relationship between the fluorine and hydroxyl groups, while the (1R,2S) and (1S,2R) isomers are a cis pair. The specific stereochemistry of (1S,2S)-2-fluorocyclopentan-1-ol, with its defined spatial arrangement of the fluorine and hydroxyl substituents on the cyclopentane (B165970) ring, makes it a valuable chiral building block.

Recent research has focused on the stereoselective synthesis of these isomers, particularly through enzymatic methods. For instance, the enzymatic deracemization of a racemic mixture of trans-2-fluorocyclopentan-1-ol using lipases has been shown to be an effective method for obtaining the enantiomerically pure (1S,2S) isomer. arkat-usa.orgresearchgate.net In one reported synthesis, the enzymatic acetylation of racemic trans-2-fluorocyclopentan-1-ol using Amano PS lipase (B570770) resulted in the formation of (1R,2R)-2-fluorocyclopentyl acetate (B1210297) and the unreacted this compound, which could then be separated. researchgate.net This method provides access to the optically pure alcohol with a reported specific rotation of [α]D20 = +12 (c 1, CHCl3). researchgate.net

The properties of the different isomers of 2-fluorocyclopentan-1-ol are summarized in the tables below.

Table 1: Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₅H₉FO
Molecular Weight 104.12 g/mol
Appearance Not specified in literature

| Specific Rotation [α]D | +12° (c=1, CHCl₃) researchgate.net |

Table 2: Computed Properties of 2-Fluorocyclopentanol Isomers

Property cis-2-fluorocyclopentan-1-ol nih.gov trans-2-fluorocyclopentan-1-ol nih.gov
Molecular Weight 104.12 g/mol 104.12 g/mol
XLogP3-AA 0.9 0.9
Hydrogen Bond Donor Count 1 1
Hydrogen Bond Acceptor Count 2 2
Rotatable Bond Count 0 0
Exact Mass 104.063743068 Da 104.063743068 Da
Monoisotopic Mass 104.063743068 Da 104.063743068 Da
Topological Polar Surface Area 20.2 Ų 20.2 Ų

| Heavy Atom Count | 7 | 7 |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-fluorocyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIRIPRHYULGQH-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214921-47-7
Record name (1S,2S)-2-fluorocyclopentan-1-ol
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Advanced Synthetic Methodologies for 1s,2s 2 Fluorocyclopentan 1 Ol and Its Stereoisomers

Enantioselective Synthesis Strategies

The precise spatial arrangement of the fluorine and hydroxyl groups in (1S,2S)-2-fluorocyclopentan-1-ol demands sophisticated synthetic control. Enantioselective strategies are paramount in producing this specific stereoisomer, and among these, biocatalytic methods have emerged as powerful tools.

Biocatalytic Approaches for Stereoisomer Resolution

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for obtaining enantiomerically pure compounds. Enzymes, with their inherent chirality, can differentiate between enantiomers of a racemic mixture, enabling efficient resolution.

Enzymatic kinetic resolution is a widely employed technique for the separation of enantiomers. This method relies on the differential rate of reaction of two enantiomers with an enzyme. In the case of racemic 2-fluorocyclopentan-1-ol (B1343212), lipases have been demonstrated to be effective biocatalysts.

One notable study utilized Amano PS lipase (B570770) for the kinetic resolution of racemic 2-fluorocyclopentan-1-ol. researchgate.net In this process, the lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This enzymatic acylation, typically using an acyl donor like vinyl acetate (B1210297) in a solvent such as methyl tert-butyl ether (MTBE), results in the formation of the corresponding fluorocyclopentyl acetate and the unreacted fluorocyclopentanol, each enriched in one enantiomer. researchgate.net

The efficiency of the resolution is determined by the enzyme's enantioselectivity. Following the enzymatic reaction, the resulting mixture of the ester and the unreacted alcohol can be separated by standard chromatographic techniques. This approach has successfully yielded both this compound and its (1R,2R)-enantiomer in high optical purity. researchgate.net For instance, the enzymatic resolution of racemic trans-2-fluorocyclopentan-1-ol using Amano PS lipase has been reported to yield this compound with a yield of 45%. researchgate.net The corresponding (1R,2R)-2-fluorocyclopentyl acetate is also obtained in a 45% yield. researchgate.net

Lipase-mediated transesterification plays a crucial role in enhancing the optical purity of the resolved stereoisomers. After the initial kinetic resolution, the enantiomerically enriched acetate, for example, (1R,2R)-2-fluorocyclopentyl acetate, can be subjected to enzymatic hydrolysis to obtain the corresponding alcohol.

Novozyme 435, an immobilized form of Candida antarctica lipase B, has been effectively used for the hydrolysis of the enantiomerically enriched fluorocyclopentyl acetate. researchgate.net This enzymatic hydrolysis is typically carried out in a biphasic system, such as MTBE and a phosphate (B84403) buffer, to facilitate product recovery. This step is crucial for obtaining the desired enantiomerically pure alcohol with high chemical and optical yields. The hydrolysis of (1R,2R)-2-fluorocyclopentyl acetate using Novozyme 435 has been reported to produce (1R,2R)-2-fluorocyclopentan-1-ol with a high yield of 95%. researchgate.net

Asymmetric Catalysis in Chiral Fluorocyclopentanol Construction

Chiral Anion Phase-Transfer Catalysis for Directed Enantioselective Fluorination of Allylic Substrates

Chiral anion phase-transfer catalysis has emerged as a powerful strategy for the enantioselective fluorination of allylic alcohols, providing a pathway to chiral fluorinated compounds. nih.govacs.org This methodology utilizes a chiral phosphate anion to facilitate the transfer of a cationic electrophilic fluorinating agent, such as Selectfluor, from a solid phase or an immiscible liquid phase into an organic solvent where the reaction with the substrate occurs. nih.govpnas.org The chiral anion forms a tight, soluble ion pair with the electrophilic fluorine source, creating a chiral environment that dictates the stereochemical outcome of the fluorination. nih.govpnas.org

A significant advancement in this area is the use of an in situ directing group strategy. nih.govorganic-chemistry.org In this approach, a directing group, such as a boronic acid monoester formed from the reaction of the allylic alcohol with a boronic acid, coordinates to the chiral anion catalyst. organic-chemistry.org This ternary complex brings the substrate and the chiral fluorinating agent into close proximity, enhancing enantiocontrol. nih.govorganic-chemistry.org Mechanistic studies suggest that the fluorination proceeds through a concerted transition state involving both C-F bond formation and C-H bond cleavage. nih.govacs.orgorganic-chemistry.org This method has been successfully applied to a range of acyclic allylic alcohols, affording highly enantioenriched α-fluoro homoallylic alcohols. nih.govorganic-chemistry.orgacs.org

Table 1: Key Features of Chiral Anion Phase-Transfer Catalysis for Enantioselective Fluorination

FeatureDescriptionReference
Catalyst Chiral phosphate anions (e.g., derived from BINOL) pnas.orgresearchgate.net
Fluorinating Agent Electrophilic sources like Selectfluor nih.govpnas.org
Strategy Formation of a chiral ion pair between the catalyst and the fluorinating agent nih.govresearchgate.net
Enhancement In situ generation of a directing group on the allylic alcohol substrate nih.govorganic-chemistry.org
Mechanism Concerted enantiodetermining transition state involving C-F and C-H bond cleavage nih.govacs.orgorganic-chemistry.org

Diastereoselective Fluorination Pathways

Nucleophilic Fluorination of Cyclopentanol (B49286) Derivatives

Diethylaminosulfur trifluoride (DAST) is a widely used nucleophilic fluorinating agent for the conversion of alcohols to alkyl fluorides. commonorganicchemistry.comwikipedia.org The reaction of DAST with cyclopentanol derivatives typically proceeds through an S(_N)2-type mechanism, resulting in the inversion of configuration at the carbon atom undergoing fluorination. researchgate.net This stereospecificity is crucial for controlling the diastereoselectivity of the fluorination process when the cyclopentanol substrate contains pre-existing stereocenters.

The mechanism is believed to involve the initial reaction of the alcohol with DAST to form an intermediate alkoxy-sulfur trifluoride, which then undergoes intramolecular nucleophilic attack by the fluoride (B91410) ion. researchgate.net The stereochemical outcome of DAST-mediated fluorination of cyclopentanols has been observed to be similar to that of the solvolysis of the corresponding cyclopentyl tosylates. researchgate.net This method provides a reliable route to fluorocyclopentane (B75047) derivatives with a defined stereochemistry relative to the starting alcohol. nih.gov However, care must be taken as DAST can also promote side reactions such as dehydration and rearrangements, depending on the substrate and reaction conditions. nih.gov

Table 2: DAST-Mediated Fluorination of Alcohols

SubstrateReagentKey FeatureProductReference
AlcoholsDiethylaminosulfur Trifluoride (DAST)Nucleophilic fluorinationAlkyl fluorides commonorganicchemistry.comwikipedia.org
Aldehydes/KetonesDiethylaminosulfur Trifluoride (DAST)DeoxofluorinationGeminal difluorides wikipedia.org
Carboxylic AcidsDiethylaminosulfur Trifluoride (DAST)Conversion to acyl fluorideAcyl fluorides wikipedia.org

Electrophilic Fluorination Strategies

Electrophilic fluorination offers a complementary approach to nucleophilic methods for the synthesis of fluorinated organic molecules. wikipedia.org This strategy involves the reaction of a carbon-centered nucleophile, such as an enol or enolate derived from a cyclopentanone (B42830) derivative, with an electrophilic source of fluorine ("F('+')"). wikipedia.org A variety of N-F fluorinating agents have been developed for this purpose, with reagents like Selectfluor, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS) being commonly employed due to their stability and ease of handling compared to elemental fluorine. wikipedia.orgnih.gov

These reagents operate by delivering a fluorine atom to an electron-rich center. acsgcipr.org The reactivity of N-F reagents can be tuned by modifying the electronic properties of the nitrogen atom; for instance, cationic reagents like Selectfluor are generally more powerful fluorinating agents. wikipedia.org In the context of synthesizing fluorocyclopentane derivatives, an appropriate cyclopentanone precursor can be converted to its enolate or silyl (B83357) enol ether, which is then reacted with an N-F reagent. The diastereoselectivity of this fluorination can be influenced by the existing stereocenters on the cyclopentane (B165970) ring, which can direct the approach of the electrophilic fluorinating agent. The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both S(_N)2-type and single-electron transfer (SET) pathways, although a polar two-electron process is often implicated. wikipedia.orgnih.gov

Table 3: Common N-F Electrophilic Fluorinating Agents

Reagent NameAcronymClassKey CharacteristicsReference
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorCationicPowerful, versatile, and commercially available wikipedia.org
N-FluorobenzenesulfonimideNFSINeutralEffective and commonly used for a variety of substrates wikipedia.orgnih.gov
N-Fluoro-o-benzenedisulfonimideNFOBSNeutralEffective fluorinating agent wikipedia.org
N-Fluoropyridinium triflateCationicReactivity can be tuned by substituents on the pyridine (B92270) ring orgsyn.org

Preparative Scale Synthesis and Yield Optimization for 2-Fluorocyclopentan-1-ol Stereoisomers

The development of robust and scalable synthetic routes to specific stereoisomers of 2-fluorocyclopentan-1-ol is essential for their practical application. One strategy involves the synthesis and separation of diastereomers, followed by further transformations. For instance, a racemic fluorohydrin precursor can be synthesized and then subjected to conditions that allow for the separation of diastereomers or enantiomers. nih.gov

An example of a preparative route to a fluorinated cyclopentane derivative involves a nucleophilic fluorination of a triflate precursor. nih.gov Optimization of such a synthesis for scale-up would involve a detailed study of reaction parameters such as solvent, temperature, reaction time, and the nature of the fluoride source to maximize the yield and minimize side products.

Another powerful technique for obtaining enantiomerically pure stereoisomers is through enzymatic kinetic resolution. Racemic cis-2-fluorocyclopentanols have been successfully resolved into their respective enantiomers via kinetically controlled transesterification using lipases in organic media. researchgate.net High enantiomeric excess (ee > 98%) and good yields have been achieved using Burkholderia cepacia lipase. researchgate.net This chemoenzymatic approach provides an efficient method for accessing enantiomerically pure (1R,2S)-2-fluorocyclopentan-1-ol and (1S,2R)-2-fluorocyclopentan-1-ol from the racemic cis-diastereomer. Further synthetic manipulations, such as the Mitsunobu reaction, can then be employed to convert these enantiopure fluorocyclopentanols into other valuable chiral building blocks. researchgate.net

Stereochemical and Conformational Analysis of 2 Fluorocyclopentan 1 Ol Systems

Theoretical and Computational Investigations of Conformational Preferences

Computational chemistry provides powerful tools for investigating the geometries, stabilities, and dynamic behavior of molecules like (1S,2S)-2-fluorocyclopentan-1-ol. Methods such as Ab Initio, Density Functional Theory (DFT), and Natural Bond Orbital (NBO) analysis offer deep insights into the factors governing conformational equilibrium.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformer Stability (e.g., Diaxial vs. Diequatorial)

Ab initio and DFT calculations are fundamental to determining the relative stabilities of different conformers. For a trans-1,2-disubstituted cyclopentane (B165970) like this compound, the primary conformations of interest are those where the substituents adopt pseudo-diequatorial or pseudo-diaxial arrangements.

Theoretical studies on the parent fluorocyclopentane (B75047) molecule have shown that the ring is not planar but exists in a perpetually puckered state. nih.gov High-level ab initio and DFT calculations predict that the most stable conformation is a twisted form (C₁) symmetry. nih.gov The envelope forms, which possess Cₛ symmetry, are not energy minima but rather transition states on the pseudorotation pathway. nih.gov For fluorocyclopentane, the envelope conformer with the fluorine atom in the axial position is a transition state with a very low energy barrier, while the equatorial envelope form is significantly higher in energy. nih.gov

When a second substituent is introduced, as in this compound, the conformational preference is dictated by the interplay between the two groups. Generally, bulky substituents prefer to occupy equatorial positions to minimize steric strain. In related systems, such as trans-1,2-dihydroxy-1,2-dihydro-8-fluoronaphthalene, the conformation with diequatorial hydroxyl groups is found to be the most stable. nih.gov Similarly, studies on 2-halocyclopentanones indicate a preference for the pseudo-equatorial conformer over the pseudo-axial one. nih.gov Based on these precedents, it is strongly predicted that the diequatorial conformer of this compound, where both the fluorine and hydroxyl groups occupy positions on the periphery of the ring, would be the global energy minimum. This arrangement minimizes unfavorable steric interactions that would be present in the more crowded diaxial conformation.

Table 1: Calculated Relative Energies of Fluorocyclopentane Conformers

Conformer Symmetry Relative Energy (cm⁻¹) Relative Energy (kcal/mol) Status
Twisted C₁ 0 0 Minimum
Axial Envelope Cₛ 75 ± 33 0.21 ± 0.09 Transition State
Equatorial Envelope Cₛ 683 ± 44 1.95 ± 0.13 Transition State
Planar C₅ᵥ ~2500 ~7.15 Maximum

Data derived from studies on fluorocyclopentane at the MP2(full)/6-311+G(2df,2pd) level of theory. nih.gov

Pseudorotation and Ring Dynamics in Fluorocyclopentane Derivatives

The cyclopentane ring is not static but undergoes a continuous, low-energy conformational change known as pseudorotation. wikipedia.org This process involves the out-of-plane motion of the carbon atoms, allowing the molecule to cycle through a continuum of envelope and twist conformations without passing through a high-energy planar state. wikipedia.orgacs.org The conformation of a five-membered ring can be described by two puckering coordinates: the puckering amplitude (q) and the phase angle of pseudorotation (ϕ). nih.gov

In an unsubstituted cyclopentane, the pseudorotation pathway is essentially barrierless. However, the introduction of substituents creates a potential energy surface with distinct minima and maxima. For this compound, the energy minima would correspond to the stable diequatorial and the less stable diaxial conformers. The transition states connecting them would be intermediate envelope and twist conformations. The energy barriers on this pseudorotational pathway are typically low, allowing for rapid interconversion between conformers at room temperature. The presence of the substituents ensures that the pseudorotation is not "free" but is instead hindered, with the molecule spending most of its time in or near the low-energy diequatorial state. psu.edu

Natural Bond Orbital (NBO) Analysis of Electronic Interactions Influencing Conformational Equilibrium

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a localized picture of chemical bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.dewikipedia.org This method is particularly valuable for dissecting the specific electronic interactions that stabilize or destabilize a given conformation. The stability of a conformer is determined by the balance between stabilizing donor-acceptor (hyperconjugative) interactions and destabilizing steric and electrostatic repulsions. nih.govcam.ac.uk

In this compound, several key electronic interactions influence the conformational equilibrium:

Hyperconjugation: This involves the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. In the diequatorial conformer, a significant stabilizing interaction is expected between the lone pair of the oxygen atom (n_O) and the antibonding orbital of the adjacent C-F bond (σ_CF). A similar interaction can occur between a fluorine lone pair (n_F) and the C-O antibonding orbital (σ_CO). These vicinal hyperconjugative effects are strongest when the donor and acceptor orbitals are anti-periplanar, a condition well-satisfied in the diequatorial arrangement.

Steric and Electrostatic Effects: NBO analysis also quantifies steric repulsion as the energy cost of orbital overlap between filled orbitals. In the diaxial conformer, significant steric repulsion would occur between the axial fluorine and hydroxyl groups and the axial hydrogen atoms on the ring. Furthermore, electrostatic repulsion between the electronegative fluorine and oxygen atoms would be more pronounced in the closer diaxial arrangement.

NBO analysis provides a quantitative estimate of these competing effects. The second-order perturbation theory analysis within the NBO framework calculates the stabilization energy (E(2)) for each donor-acceptor interaction, allowing for a detailed understanding of why the diequatorial conformer is favored. wisc.edu

Table 2: Key NBO Donor-Acceptor Interactions in this compound

Donor NBO Acceptor NBO Type of Interaction Expected Conformer Preference
n_O (Oxygen Lone Pair) σ*_CF (C-F Antibond) Hyperconjugation Diequatorial
n_F (Fluorine Lone Pair) σ*_CO (C-O Antibond) Hyperconjugation Diequatorial
σ_CH (Axial) σ*_CF (Axial) Hyperconjugation Diaxial
σ_CH (Axial) σ*_CO (Axial) Hyperconjugation Diaxial

Molecular Dynamics Simulations for Conformational Flux

While ab initio and DFT calculations identify stable conformers and transition states, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior and conformational flux of the molecule. youtube.com MD simulations model the atomic motions over time by solving Newton's equations of motion, allowing for the exploration of the conformational energy landscape at a given temperature. nih.gov

For this compound, an MD simulation would reveal the dynamic process of pseudorotation. It would show the molecule not as a static structure but as a flexible ring constantly transitioning between various twist and envelope forms. By analyzing the trajectory of the simulation, one can determine the population distribution of the different conformers, providing a time-averaged picture that is directly comparable to experimental results from techniques like NMR spectroscopy. researchgate.netmdpi.com The simulation would likely show the molecule predominantly occupying the potential energy well corresponding to the diequatorial conformation, with occasional, brief excursions into higher-energy regions, including the diaxial state.

Experimental Characterization of Stereochemistry and Conformation

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for validating the predictions made by computational methods and for providing a direct measure of conformational preferences in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis, including ³JHH Coupling Constants

NMR spectroscopy is the most powerful experimental tool for determining the three-dimensional structure of organic molecules in solution. For conformational analysis of cyclopentane derivatives, the vicinal proton-proton coupling constants (³J_HH) are especially informative. nih.govresearchgate.net The magnitude of ³J_HH is dependent on the dihedral angle (θ) between the coupled protons, as described by the Karplus relationship. miamioh.edulibretexts.org

³J_trans: The coupling between two trans protons (one axial, one equatorial, or two equatorial/axial in a dynamic ring) is highly sensitive to the ring's pucker.

³J_cis: The coupling between two cis protons (one axial, one equatorial) is also conformation-dependent.

By measuring the full set of ³J_HH coupling constants around the ring, one can work backward using generalized Karplus equations to determine the time-averaged dihedral angles. This, in turn, reveals the preferred conformation or the position of the conformational equilibrium. psu.edu

In the context of this compound, a diequatorial conformation would result in specific predicted ranges for the various ³J_HH values. For instance, the coupling between the proton on C1 (H1) and the trans proton on C2 (H2) would have a dihedral angle approaching 180°, leading to a large coupling constant (typically > 8 Hz). Conversely, in a diaxial conformation, this dihedral angle would be closer to 0°, also resulting in a large coupling. However, the other couplings around the ring would differ significantly between the two conformers, allowing for an unambiguous assignment. The experimentally observed coupling constants represent a population-weighted average of the contributing conformers. A close match between the experimental values and those predicted for a diequatorial conformer would provide strong evidence that this is the dominant species in solution.

Table 3: General Relationship between Dihedral Angle and ³JHH Coupling Constant

Dihedral Angle (θ) Expected ³JHH (Hz) Typical Proton Relationship
8 - 10 Eclipsed
~60° 1 - 4 Gauche
90° 0 - 1 Perpendicular
~120° 1 - 4 Gauche
180° 9 - 14 Anti-periplanar

These are generalized values; specific values depend on the substitution pattern and electronegativity of nearby atoms. ucsd.edulibretexts.orgiastate.edu

Vibrational Spectroscopy (IR, Raman) for Conformational Landscape Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for investigating the conformational landscape of molecules. frontiersin.org For this compound, these methods can distinguish between different conformers present in equilibrium, primarily by identifying characteristic vibrational frequencies of key functional groups that are sensitive to their local steric and electronic environment.

The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. The substituents, hydroxyl (-OH) and fluorine (-F), can occupy either pseudo-axial or pseudo-equatorial positions. Intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom can significantly influence the relative stability of these conformers, which in turn is reflected in the vibrational spectra.

In an IR or Raman spectrum of 2-fluorocyclopentan-1-ol (B1343212), specific regions are of particular interest for conformational analysis:

O-H Stretching Region (approx. 3200-3600 cm⁻¹): The position and shape of the O-H stretching band are highly sensitive to hydrogen bonding. A sharp, higher-frequency band is indicative of a "free" hydroxyl group, while a broad, lower-frequency band suggests the presence of intramolecular or intermolecular hydrogen bonding. By analyzing this band, one can infer the predominant conformation regarding the O-H···F interaction.

C-F and C-O Stretching Regions (approx. 1000-1200 cm⁻¹): The frequencies of the C-F and C-O stretching vibrations are dependent on the dihedral angle with respect to adjacent ring carbons. Therefore, changes in the ring pucker or the pseudo-axial/equatorial position of the substituents will cause shifts in these bands. Studies on similar halocycloalkanes have shown that distinct frequencies can often be assigned to specific conformers. nih.gov

By recording spectra at different temperatures or in solvents of varying polarity, the equilibrium between conformers can be shifted, leading to changes in the relative intensities of conformer-specific bands. researchgate.net This allows for the determination of the relative thermodynamic stabilities of the different conformations.

Table 1: Expected Characteristic Vibrational Bands for Conformational Analysis of 2-Fluorocyclopentan-1-ol

Vibrational Mode Approximate Frequency (cm⁻¹) Information Provided
O-H Stretch (Free) ~3600 Indicates conformers where the OH group is not involved in hydrogen bonding.
O-H Stretch (H-Bonded) ~3400-3500 Suggests conformers stabilized by an intramolecular O-H···F hydrogen bond.
C-H Stretch ~2850-3000 General indicator of the aliphatic cyclopentane ring structure.
C-O Stretch ~1050-1150 Frequency can differ between pseudo-axial and pseudo-equatorial conformers.
C-F Stretch ~1000-1100 Position is sensitive to the local electronic environment and conformation.

Chiroptical Spectroscopy (Vibrational Circular Dichroism, VCD) for Absolute Configuration and Conformational Analysis

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.usnih.gov It provides detailed information about both the absolute configuration and the solution-state conformational preferences of molecules like this compound. researchgate.net

Unlike standard IR spectroscopy, which is insensitive to chirality, a VCD spectrum exhibits both positive and negative bands, creating a unique fingerprint for a specific enantiomer. biotools.us Its mirror-image enantiomer will display a VCD spectrum of equal magnitude but opposite sign at every point.

The power of VCD lies in its synergy with computational chemistry. nih.govnih.gov The absolute configuration of a chiral molecule is determined by comparing the experimentally measured VCD spectrum with a spectrum calculated for a chosen enantiomer (e.g., (1S,2S)) using quantum mechanical methods, typically Density Functional Theory (DFT). rsc.org A good match between the experimental and calculated spectra confirms the absolute configuration of the sample. americanlaboratory.com This process also provides insight into the conformational landscape, as the calculated spectrum is a Boltzmann-weighted average of the spectra of all low-energy conformers. nih.gov This allows for the identification of the most populated conformers in solution.

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Conformational Data

X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration and three-dimensional structure of a crystalline compound. researchgate.netamericanlaboratory.com If a suitable single crystal of a derivative of this compound can be obtained, this technique can provide definitive proof of its stereochemistry.

The analysis of the diffraction pattern produced when X-rays pass through the crystal lattice allows for the calculation of the precise spatial coordinates of each atom in the molecule. This yields a detailed picture of the solid-state structure, including:

Absolute Configuration: Through the use of anomalous dispersion, the absolute spatial arrangement of the atoms at the chiral centers (C1 and C2) can be determined without ambiguity.

Solid-State Conformation: The exact puckering of the cyclopentane ring (e.g., envelope or twist) and the precise bond lengths, bond angles, and torsion angles are revealed. rsc.org This provides a static snapshot of the molecule's preferred conformation within the crystal lattice, which is influenced by intermolecular packing forces. mdpi.commdpi.com

The primary limitation of this method is the requirement for a high-quality single crystal, which can be challenging to grow, especially for compounds that are oils or liquids at room temperature. americanlaboratory.com

Methodologies for Absolute Stereochemical Assignment

Application of Empirical Rules (e.g., Kazlauskas Rule) to 2-Fluorocyclopentan-1-ols

Empirical rules provide a rapid, predictive method for assigning the absolute configuration of certain classes of molecules based on the stereochemical outcome of specific reactions. The Kazlauskas rule is an empirical observation used to predict the enantioselectivity of lipase-catalyzed hydrolysis or acylation of secondary alcohols. researchgate.net

The rule is based on a model of the enzyme's active site (commonly from Candida antarctica lipase (B570770) B, CALB), which has two pockets of different sizes to accommodate the substituents on the chiral carbon bearing the hydroxyl group. The rule states that the enantiomer that reacts faster is the one where the hydroxyl group points in a specific direction when the larger substituent fits into the large pocket and the medium-sized substituent fits into the medium pocket.

For 2-fluorocyclopentan-1-ol, the substituents on the chiral carbon (C1) are the hydrogen, the hydroxyl group, and two carbon atoms of the cyclopentane ring. To apply the rule, one must define the "large" (L) and "medium" (M) groups attached to the stereocenter. In this case, the C2 atom, which is substituted with fluorine, would be considered part of the "large" substituent, and the C5 atom would be part of the "medium" substituent. According to the model, the (1R)-enantiomer would be expected to acylate faster. Therefore, by performing a lipase-catalyzed kinetic resolution and identifying the faster-reacting enantiomer, one could tentatively assign the absolute configurations of both the acylated product and the remaining unreacted alcohol.

Table 2: Hypothetical Application of the Kazlauskas Rule for Kinetic Resolution of 2-Fluorocyclopentan-1-ol

Enantiomer C1-C2 Fragment (Substituent) C1-C5 Fragment (Substituent) Predicted Reactivity (CALB) Outcome
(1R,2R)- Large (L) Medium (M) Fast Preferentially acylated
(1S,2S)- Medium (M) Large (L) Slow Enriched in unreacted alcohol

Integration of Experimental Chiroptical Data with Computational Methods for Absolute Configuration Determination

The most powerful and modern approach for the non-empirical assignment of absolute configuration for molecules in solution is the integration of experimental chiroptical data, particularly VCD, with high-level computational methods. nih.govrsc.org This combined approach overcomes the limitations of empirical rules and the challenges of crystallization required for X-ray analysis. researchgate.netamericanlaboratory.com

The process for this compound would proceed as follows:

Table 3: Workflow for Absolute Configuration Determination by VCD and Computation

Step Action Purpose
1. Experimental Measurement The experimental VCD and IR spectra of the 2-fluorocyclopentan-1-ol sample are recorded. biotools.us To obtain the unique spectral fingerprint of the enantiomer in solution.
2. Conformational Search A thorough computational search for all possible low-energy conformers of one enantiomer (e.g., (1S,2S)) is performed. To identify all relevant molecular shapes that contribute to the overall spectrum.
3. Geometry Optimization & Frequency Calculation The geometry of each conformer is optimized, and its theoretical IR and VCD spectra are calculated using DFT. nih.gov To obtain the predicted spectrum for each individual stable conformation.
4. Boltzmann Averaging The calculated spectra of the individual conformers are averaged together, weighted according to their calculated relative Gibbs free energies (Boltzmann population). nih.gov To generate a single theoretical spectrum that represents the conformational equilibrium in solution.
5. Comparison and Assignment The final calculated VCD spectrum is compared to the experimental VCD spectrum. A direct visual match (or inverse match) between the signs and relative intensities of the bands provides a confident assignment of the absolute configuration. nih.gov

This integrated method is highly reliable because it is based on fundamental principles and does not rely on empirical data from analogous structures. It directly links the observed chiroptical properties to the specific three-dimensional structure of the molecule, providing a definitive assignment of its absolute configuration in the solution phase. biotools.us

Mechanistic Studies and Reactivity Profiles of 1s,2s 2 Fluorocyclopentan 1 Ol

Mechanistic Insights into Carbon-Fluorine Bond Formation

The formation of the carbon-fluorine (C-F) bond is a cornerstone of organofluorine chemistry. Understanding the mechanisms behind this process is crucial for the development of efficient and selective fluorination reactions.

Mechanistic Studies of Nucleophilic Fluorination Pathways

Nucleophilic fluorination is a common strategy for introducing fluorine into organic molecules. harvard.edu This process typically involves the displacement of a leaving group by a fluoride (B91410) ion. However, the high charge density and strong basicity of the "naked" fluoride anion present significant challenges, often leading to side reactions like elimination. harvard.edu The nucleophilicity of the fluoride ion is also highly dependent on the solvent and counterion used. harvard.edu

Several fluoride sources are available, each with its own reactivity profile. Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common, but their solubility in organic solvents can be limited. harvard.edu Tetrabutylammonium fluoride (TBAF) is more soluble but is typically available as a hydrate, which can reduce its nucleophilicity and introduce water as a competing nucleophile. harvard.edu

The mechanism of nucleophilic fluorination often proceeds through an SN2 pathway, where the fluoride ion attacks the carbon center, leading to an inversion of stereochemistry. nih.gov However, depending on the substrate and reaction conditions, other pathways, such as the formation of difluorocarbene, can compete. nih.govnih.gov Quantum chemical calculations and NMR studies have been employed to elucidate the competition between these pathways. nih.govnih.gov For instance, in the fluorination of N1-difluoromethyl-N3-methyltriazolium triflate, the SN2 pathway was found to be favored over the formation of difluorocarbene. nih.govnih.gov

The choice of solvent also plays a critical role. Dipolar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used to enhance the nucleophilicity of fluoride by minimizing hydrogen bonding. harvard.edu

Elucidation of Catalytic Mechanisms in Asymmetric Fluorination

Asymmetric fluorination, the enantioselective introduction of a fluorine atom, is a powerful tool for the synthesis of chiral fluorinated molecules. beilstein-journals.org Organocatalysis has emerged as a particularly effective strategy for this purpose. beilstein-journals.orgmdpi.com

Chiral amines, such as those derived from cinchona alkaloids, can catalyze the asymmetric fluorination of various substrates. mdpi.com The proposed mechanism often involves the formation of an iminium or enamine intermediate. In the organocatalytic fluorination of α-chloroaldehydes, a chiral secondary amine catalyst reacts with the aldehyde to form an iminium intermediate. beilstein-journals.org Subsequent deprotonation generates an enamine, which then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom stereoselectively. beilstein-journals.org Kinetic resolution of the starting material can also play a significant role in achieving high enantioselectivity. beilstein-journals.org

Transition metal catalysis has also been explored for C-F bond formation, although it is often more challenging than for other carbon-heteroatom bonds. nih.govnih.gov The high electronegativity of fluorine can make the reductive elimination step from the metal center difficult. nih.gov Despite these challenges, methods using palladium and other metals have been developed. nih.govnih.gov The mechanism of these reactions is complex and can involve high-valent metal fluoride intermediates. nih.gov

Transformations Involving the Hydroxyl Group

The hydroxyl group in (1S,2S)-2-fluorocyclopentan-1-ol is a versatile functional handle for further synthetic modifications.

Stereoselective Conversion to Nitrogen-Containing Derivatives (e.g., 2-Fluorocyclopentan-1-amines via Mitsunobu Reaction)

The Mitsunobu reaction is a powerful method for the stereospecific conversion of alcohols to a variety of other functional groups, including amines, with inversion of configuration. researchgate.netexaly.com This reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net

The generally accepted mechanism of the Mitsunobu reaction begins with the reaction of the phosphine with the azodicarboxylate to form a betaine (B1666868) intermediate. researchgate.net This intermediate then protonates the alcohol, making it a better leaving group. The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by a suitable pronucleophile, in this case, an amine or its precursor. researchgate.net

For the synthesis of chiral amines from chiral alcohols, this reaction is particularly valuable as it proceeds with a high degree of stereospecificity. researchgate.net The use of primary and secondary amines as nucleophiles in the Mitsunobu reaction has been a challenge, but recent developments have led to improved reagents and conditions that allow for their efficient use. researchgate.net This enables the direct, one-step conversion of an enantioenriched alcohol like this compound to the corresponding chiral amine, (1S,2R)-2-fluorocyclopentan-1-amine, with inversion of the stereocenter bearing the oxygen.

Transformations Involving the Carbon-Fluorine Bond

While the C-F bond is generally strong and unreactive, under certain conditions, it can participate in chemical transformations.

Ring Opening Reactions of Fluorinated Cyclic Precursors

The ring opening of cyclic compounds is a valuable strategy for the synthesis of acyclic molecules with defined stereochemistry. In the context of fluorinated compounds, the enantioselective ring opening of epoxides with a fluoride source is a key method for producing β-fluoroalcohols. nih.gov

This transformation can be catalyzed by cooperative dual-catalyst systems, often involving a chiral amine and a chiral Lewis acid. nih.gov These catalysts work in concert to activate the epoxide and deliver the fluoride nucleophile in a stereocontrolled manner. The use of a latent fluoride source, such as benzoyl fluoride, can be beneficial in these reactions, providing a soluble and mild source of fluoride. nih.gov This methodology has been successfully applied to the desymmetrization of various cyclic epoxides, yielding β-fluoroalcohols with high enantioselectivity. nih.gov While this specific reaction builds a fluorinated stereocenter rather than reacting one that is already present, the principles can be relevant to understanding the reactivity of the C-F bond in cyclic systems.

Stereoselective Modifications and Functionalization of Fluorinated Cyclopentane (B165970) Skeletons

The strategic introduction of fluorine into cyclopentane rings significantly influences the molecule's conformational preferences, lipophilicity, and metabolic stability, making fluorinated cyclopentane derivatives valuable building blocks in medicinal chemistry and materials science. The ability to perform stereoselective modifications on these scaffolds is crucial for accessing specific, enantiomerically pure compounds. Research in this area has focused on leveraging the existing stereochemistry of precursors like this compound to direct the outcome of subsequent chemical transformations.

A notable advancement in the preparation of enantiomerically pure stereoisomers of 2-fluorocyclopentan-1-ol (B1343212) involves enzymatic kinetic resolution. arkat-usa.org This biocatalytic approach has proven highly effective for the deracemization of racemic mixtures of both cis- and trans-2-fluorocyclopentan-1-ols. arkat-usa.org

In a key study, all four stereoisomers of 2-fluorocyclopentan-1-ol were successfully resolved through lipase-catalyzed transesterification. arkat-usa.org Specifically, the enzymatic acylation of racemic trans-2-fluorocyclopentan-1-ol with vinyl acetate (B1210297) in the presence of Burkholderia cepacia lipase (B570770) (BCL) under kinetically controlled conditions (to 50% conversion) allowed for the separation of the enantiomers. This process yielded the unreacted this compound and the corresponding acetate of the (1R,2R)-enantiomer. arkat-usa.org Subsequent hydrolysis of the acetate provided the (1R,2R)-2-fluorocyclopentan-1-ol. arkat-usa.org The enantiomeric purity of the resolved alcohols and acetates was determined to be high, with enantiomeric excesses (ee) often exceeding 96-98%. arkat-usa.org

The empirical Kazlauskas rule, which predicts the stereopreference of lipases in the acylation of secondary alcohols, was used to assign the absolute configurations of the resolved products. arkat-usa.org According to this rule, the (R)-enantiomer of the alcohol is preferentially acylated. For trans-2-fluorocyclopentanols, this corresponds to the formation of (1R,2R)-acetate, leaving the (1S,2S)-alcohol unreacted, which aligns with the experimental observations. arkat-usa.org

The following tables summarize the results of the enzymatic resolution of trans-2-fluorocyclopentan-1-ol.

Table 1: Enzymatic Acylation of Racemic trans-2-Fluorocyclopentan-1-ol

This interactive table details the products obtained from the lipase-catalyzed acylation of a racemic mixture of trans-2-fluorocyclopentan-1-ol.

ProductEnantiomerYield (%)Enantiomeric Excess (ee, %)
Unreacted AlcoholThis compound~50>97
Acetate(1R,2R)-2-Acetoxycyclopentyl Fluoride~50>97

Table 2: Hydrolysis of (1R,2R)-2-Acetoxycyclopentyl Fluoride

This interactive table shows the outcome of the hydrolysis of the acetate product to yield the corresponding alcohol.

Starting MaterialProductHydrolysis MethodYield (%)Enantiomeric Excess (ee, %)
(1R,2R)-2-Acetoxycyclopentyl Fluoride(1R,2R)-2-Fluorocyclopentan-1-olBCL, phosphate (B84403) bufferHigh98-99
(1R,2R)-2-Acetoxycyclopentyl Fluoride(1R,2R)-2-Fluorocyclopentan-1-olK2CO3, methanolHigh98-99

Furthermore, these enantiomerically pure fluorinated cyclopentanols serve as versatile intermediates for further functionalization. For instance, they have been successfully converted into chiral 2-fluorocyclopentan-1-amines using the Mitsunobu reaction. arkat-usa.org This transformation proceeds with inversion of configuration at the hydroxyl-bearing carbon. When this compound is subjected to Mitsunobu conditions with phthalimide, followed by hydrazinolysis, it yields (1S,2R)-2-fluorocyclopentan-1-amine. This demonstrates a powerful method for accessing a different class of chiral fluorinated building blocks from a common precursor. arkat-usa.org

The successful stereoselective synthesis and subsequent functionalization of these fluorinated cyclopentane skeletons underscore the utility of combining biocatalytic methods with classical organic reactions to build a diverse library of chiral organofluorine compounds.

Applications of 1s,2s 2 Fluorocyclopentan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Precursors in the Synthesis of Complex Biologically Relevant Molecules

The rigid, stereochemically defined cyclopentane (B165970) core of (1S,2S)-2-fluorocyclopentan-1-ol makes it an attractive starting point for the synthesis of various biologically significant molecules.

Prostaglandins (B1171923) and leukotrienes are families of lipid compounds with significant biological activities that have garnered substantial attention from synthetic chemists. nih.gov While numerous synthetic strategies have been developed for these molecules and their analogues, including chemoenzymatic methods to build the core cyclopentane structure, the direct application of this compound as a key precursor in the mainstream, documented synthetic routes to prostaglandins and leukotrienes is not widely reported in prominent literature. The synthesis of fluorinated prostaglandin (B15479496) analogues, such as fluprostenol, typically involves introducing the fluorine atom onto a more complex intermediate or using different fluorinated starting materials. researchgate.net

Utility in the Development of Fluorinated Analogs for Pharmaceutical and Agrochemical Research

The incorporation of fluorine is a well-established strategy in medicinal and agrochemical chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. This compound serves as a key starting material for creating fluorinated analogues of biologically active compounds.

A primary application of scaffolds derived from this compound is in the synthesis of carbocyclic nucleoside analogues. In these molecules, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane ring, which can improve their stability against enzymatic degradation. The "convergent approach" is a common strategy for this synthesis. nih.govst-andrews.ac.uk This method involves two main stages:

Preparation of the Fluorinated Scaffold: The chiral building block, this compound, is chemically modified. The hydroxyl group is typically converted into a good leaving group or a functional handle suitable for coupling.

Coupling with a Nucleobase: The activated fluorocyclopentane (B75047) derivative is then coupled with a desired heterocyclic base (such as purine (B94841) or pyrimidine) to form the target carbocyclic nucleoside analogue. st-andrews.ac.uk

This methodology allows for the efficient production of various 2'-fluoro-substituted carbocyclic nucleosides, which are investigated for their potential as antiviral and anticancer agents. nih.govst-andrews.ac.uk The fluorine atom at the 2'-position can significantly enhance the biological activity of the nucleoside analogue. st-andrews.ac.uk

The utility of this compound extends beyond nucleoside analogues to the broader construction of complex chiral organofluorine compounds. nih.govnih.gov As a bifunctional molecule, it offers two distinct points for chemical modification—the fluorine atom and the hydroxyl group—with fixed spatial orientations. This makes it a valuable precursor for creating molecules where the precise positioning of a fluorine atom is critical for function. Such compounds are sought after in drug discovery to serve as bioisosteres of native molecules, where replacing a hydrogen atom or a hydroxyl group with fluorine can lead to improved pharmacological profiles. nih.gov

Table 1: Research Findings on the Application of this compound and Related Scaffolds

Application AreaSynthetic StrategyKey Findings & SignificanceCitations
Fluorinated Nucleoside Analogues Convergent synthesis involving coupling of a fluorinated carbocyclic scaffold with a nucleobase.The fluorine atom at the 2'-position enhances antiviral activity. The carbocyclic nature improves stability against enzymatic degradation. nih.gov, st-andrews.ac.uk, st-andrews.ac.uk
Chiral Organofluorine Compounds Use as a chiral building block with defined stereochemistry.Enables the synthesis of complex molecules where the 3D position of fluorine is critical for biological activity and molecular recognition. nih.gov, nih.gov
Stereoelectronic Studies Design of conformationally restricted analogues based on the fluorine's electronic effects.The C-F bond influences ring conformation, allowing the design of molecules to probe enzyme active sites and reaction mechanisms. st-andrews.ac.uk, st-andrews.ac.uk, rsc.org

Design and Synthesis of Conformationally Restricted Analogues for Stereoelectronic Studies

The fluorine atom in this compound is not merely a passive substituent; its unique electronic properties are exploited to control the molecule's shape, which is a critical aspect of modern molecular design.

The conformation of a cyclopentane ring is flexible, typically adopting an "envelope" or "twist" shape. The introduction of substituents, particularly an electronegative fluorine atom, introduces specific stereoelectronic interactions that can favor one conformation over others. These interactions include:

Gauche Effect: A tendency for adjacent electronegative groups (like the fluorine and hydroxyl group in this compound) to prefer a gauche (60°) dihedral angle, which can stabilize a particular ring pucker. nih.gov

Electrostatic Interactions: Repulsive or attractive forces between the C-F bond dipole and other parts of the molecule can create a strong conformational bias. st-andrews.ac.uk In cyclic systems, 1,3-diaxial interactions between fluorine and other atoms can be significant. st-andrews.ac.uk

By synthesizing molecules from the this compound scaffold, chemists can create conformationally restricted analogues. These "locked" molecules are invaluable tools for stereoelectronic studies, helping researchers understand how the precise three-dimensional arrangement of atoms influences a molecule's interaction with enzymes or its reactivity in chemical transformations. rsc.orgpitt.edu For example, presenting a drug candidate in a pre-organized, receptor-friendly conformation can significantly enhance its binding affinity and efficacy.

Future Research Directions and Emerging Areas

Development of Novel and More Efficient Enantioselective Fluorination Methodologies

The synthesis of enantiomerically pure (1S,2S)-2-fluorocyclopentan-1-ol hinges on the development of highly efficient and selective fluorination methods. Current research is geared towards overcoming the limitations of existing protocols and exploring new catalytic systems.

Future efforts in this domain are likely to concentrate on several key areas. The design of novel chiral catalysts, including both transition metal complexes and organocatalysts, remains a primary objective. dalalinstitute.comresearchgate.net For instance, the development of bifunctional phase transfer catalysts has shown promise in the asymmetric fluorination of cyclic β-keto esters, achieving high enantioselectivities. acs.org Similarly, organocatalytic methods, which avoid the use of metals, are a major focus. The use of primary amine functionalized Cinchona alkaloids has proven effective for the enantioselective α-fluorination of cyclic ketones. nih.govnih.govnih.gov Expanding the library of such catalysts is a critical step towards more versatile and efficient syntheses. nih.govnih.gov

Chemoenzymatic strategies are also emerging as a powerful tool for the synthesis of chiral organofluorine compounds. rsc.org Aldolases, for example, have been shown to catalyze the addition of fluoropyruvate to various aldehydes with high stereoselectivity. rsc.org The exploration of other enzyme classes and the engineering of existing enzymes could provide highly selective and environmentally benign routes to fluorinated building blocks like this compound. The kinetic resolution of racemic mixtures using enzymes such as lipases and acylases is another established chemoenzymatic approach that continues to be refined. nih.gov

Furthermore, the development of new fluorinating reagents is an ongoing pursuit. While reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used, the quest for reagents with enhanced reactivity, selectivity, and safety profiles continues. sapub.orgresearchgate.net

MethodologyCatalyst/EnzymeSubstrate TypeKey Advantages
Metal Catalysis Chiral Palladium Complexesβ-KetoestersHigh yields and enantioselectivities.
Organocatalysis Cinchona Alkaloid DerivativesCyclic KetonesMetal-free, high regio- and enantioselectivity. nih.govnih.govnih.gov
Phase Transfer Catalysis Chiral Bifunctional CatalystsCyclic β-Keto EstersHigh enantioselectivities under mild conditions. acs.org
Chemoenzymatic Synthesis Aldolases, LipasesAldehydes, Racemic EstersHigh stereoselectivity, green chemistry. rsc.orgnih.gov

Exploration of Unprecedented Reactivity Modes and Stereoselective Transformations

Beyond its synthesis, the unique reactivity of this compound and related fluorinated carbocycles presents a fertile ground for future research. The presence of the fluorine atom can significantly influence the molecule's conformational preferences and the reactivity of neighboring functional groups, opening doors to novel chemical transformations. wikipedia.org

One area of exploration is the participation of the fluorine atom in neighboring group reactions. dalalinstitute.comcas.cz This phenomenon, where a nearby group influences the rate and stereochemistry of a reaction, could be harnessed to control the outcome of transformations at the adjacent hydroxyl-bearing carbon. For instance, the anchimeric assistance of fluorine could facilitate the formation of cyclic intermediates, leading to products with retained stereochemistry. dalalinstitute.com Understanding and exploiting this reactivity is a key area for future investigation.

The stereoselective glycosylation of fluorinated sugars is another promising research avenue. acs.orgoup.comresearchgate.net By analogy, the hydroxyl group of this compound could be used as a nucleophile in glycosylation reactions. The stereoelectronic effects of the adjacent fluorine atom are expected to play a crucial role in controlling the stereochemical outcome of the glycosidic bond formation, a critical aspect in the synthesis of complex glycoconjugates. acs.orgoup.com

The use of fluorinated alcohols as solvents or promoters for organic reactions has gained significant attention. rsc.orgresearchgate.netrsc.org These solvents can mediate unique reactivity, often without the need for a catalyst. Investigating the reactivity of this compound in such media, or its potential to act as a chiral fluorinated solvent or additive itself, could lead to the discovery of novel and efficient synthetic methods.

Furthermore, the exploration of this compound and its derivatives in cycloaddition reactions and other carbon-carbon bond-forming reactions is an area ripe for discovery. The electronic properties imparted by the fluorine atom could lead to unprecedented reactivity and selectivity in these transformations.

Reaction TypeKey FeaturePotential Application
Neighboring Group Participation Fluorine atom influences reactivity at the adjacent carbon. dalalinstitute.comcas.czStereoretentive transformations, synthesis of complex cyclic systems.
Stereoselective Glycosylation Fluorine atom directs the stereochemical outcome of glycosidic bond formation. acs.orgoup.comSynthesis of novel fluorinated glycoconjugates.
Fluorinated Alcohol-Mediated Reactions Unique reactivity in fluorinated solvent systems. rsc.orgresearchgate.netrsc.orgCatalyst-free transformations, green chemistry applications.
Cycloaddition Reactions Altered electronic properties due to the fluorine atom.Access to novel and complex fluorinated carbocyclic frameworks.

Advanced Computational Modeling for Predictive Synthesis and Deeper Mechanistic Understanding

Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic chemistry. For a molecule like this compound, computational methods offer powerful avenues for predicting synthetic outcomes and gaining deep mechanistic insights, thereby guiding experimental efforts. nih.govnih.gov

A significant area of future research lies in the in silico design of catalysts for the enantioselective synthesis of this compound. By modeling the transition states of catalytic cycles, researchers can predict which catalyst structures will afford the highest enantioselectivity. researchgate.net This predictive power can dramatically accelerate the discovery of new and more efficient catalysts, reducing the need for extensive empirical screening. nih.govnih.gov Computational studies can elucidate the subtle non-covalent interactions between the substrate, catalyst, and reagent that govern stereocontrol.

DFT calculations are also crucial for understanding and predicting the unprecedented reactivity modes discussed in the previous section. For example, computational modeling can quantify the energetic landscape of reactions involving neighboring group participation by the fluorine atom, providing a theoretical basis for experimentally observed reactivity. acs.org Similarly, the stereochemical outcomes of glycosylation reactions involving this compound can be rationalized and predicted by modeling the relevant transition states.

Furthermore, computational studies are instrumental in elucidating the mechanisms of enzymatic reactions. For enzymatic fluorination, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can model the active site of the enzyme and the reaction pathway, providing insights that are difficult to obtain experimentally. This understanding is critical for the rational design of engineered enzymes with improved catalytic efficiency and substrate scope.

Computational ApproachApplicationImpact on Research
In Silico Catalyst Design Predicting the enantioselectivity of new catalysts. researchgate.netAccelerates catalyst development, reduces experimental effort.
Transition State Modeling Elucidating reaction mechanisms and predicting stereochemical outcomes. acs.orgnih.govProvides a deeper understanding of reactivity and guides reaction optimization.
QM/MM Calculations Modeling enzymatic reaction mechanisms.Facilitates the rational design of more efficient and selective biocatalysts.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (1S,2S)-2-fluorocyclopentan-1-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves fluorination of cyclopentanone derivatives. For example:

  • Epoxide ring-opening : Fluorination of a cyclopentene oxide precursor using hydrofluoric acid or Selectfluor™ under controlled pH and temperature (e.g., -20°C to room temperature) to preserve stereochemistry .
  • Chiral resolution : Use of chiral auxiliaries or enzymes (e.g., lipases) to separate enantiomers post-synthesis. For fluorinated cyclopentanols, asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) can achieve >90% enantiomeric excess (ee) .
    • Critical Parameters : Solvent polarity, temperature, and catalyst loading significantly affect diastereoselectivity. Polar aprotic solvents (e.g., THF) favor intramolecular hydrogen bonding, stabilizing the (1S,2S) configuration .

Q. Which spectroscopic techniques are optimal for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹⁹F NMR : Chemical shifts between -200 to -220 ppm (vs. CFCl₃) confirm fluorine incorporation. Coupling constants (²J₆F-H) distinguish cis/trans isomers .
  • ¹H NMR : Vicinal coupling constants (J₁,₂) > 5 Hz suggest a cis-diaxial arrangement in the cyclopentane ring .
  • X-ray Crystallography : Resolves absolute configuration; intermolecular hydrogen bonding patterns (e.g., O-H···F interactions) validate stability .
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to assess enantiopurity (>98% ee required for pharmacological studies) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, chemical-resistant goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to potential HF release during fluorination steps .
  • Waste Disposal : Neutralize acidic byproducts with calcium carbonate before segregating halogenated waste .

Advanced Research Questions

Q. How can computational modeling predict the influence of fluorine substitution on the compound’s conformational stability and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare axial/equatorial fluorine orientations. Fluorine’s electronegativity increases ring puckering, stabilizing the (1S,2S) diastereomer by ~2 kcal/mol .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) to predict hydrogen-bonding networks and aggregation behavior .

Q. How do steric and electronic effects of the fluorine atom influence enzymatic interactions in biological assays?

  • Methodological Answer :

  • Enzyme Docking Studies : Use AutoDock Vina to model binding with cytochrome P450 enzymes. Fluorine’s small size and high electronegativity enhance hydrophobic interactions but reduce hydrogen-bond acceptor capacity .
  • Kinetic Isotope Effects (KIEs) : Compare kcat/KM values for fluorinated vs. non-fluorinated analogs to quantify electronic perturbations at active sites .

Q. What strategies resolve contradictions between theoretical predictions and experimental data (e.g., NMR coupling constants vs. X-ray structures)?

  • Methodological Answer :

  • Dynamic NMR : Detect ring-flipping kinetics at variable temperatures (e.g., 233–298 K). Slow exchange regimes (ΔG‡ > 60 kJ/mol) confirm rigid cis configurations .
  • Solid-State vs. Solution Studies : Compare X-ray (solid-state) and NOESY (solution) data to identify solvent-induced conformational changes .

Q. How does fluorination impact lipophilicity and membrane permeability in pharmacokinetic studies?

  • Methodological Answer :

  • LogP Measurements : Use shake-flask method with octanol/water partitioning. Fluorine increases logP by ~0.5 units compared to hydroxyl analogs, enhancing blood-brain barrier penetration .
  • PAMPA Assays : Quantify passive diffusion rates; fluorinated derivatives show 2–3x higher permeability in Caco-2 cell monolayers .

Q. What are the challenges in scaling up stereoselective synthesis while maintaining >99% ee?

  • Methodological Answer :

  • Continuous Flow Systems : Minimize racemization by reducing residence time during fluorination steps (e.g., microreactors with Teflon® tubing) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor ee in real-time .

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